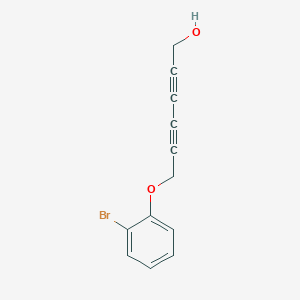

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

64270-78-6 |

|---|---|

Molecular Formula |

C12H9BrO2 |

Molecular Weight |

265.10 g/mol |

IUPAC Name |

6-(2-bromophenoxy)hexa-2,4-diyn-1-ol |

InChI |

InChI=1S/C12H9BrO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |

InChI Key |

XTVYEZBENKJCCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#CC#CCO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Bromophenoxy Hexa 2,4 Diyn 1 Ol

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL, two primary disconnections are most strategic:

C-O Ether Bond Disconnection: This is the most intuitive disconnection, breaking the bond between the oxygen atom and the C6 alkyl chain. This approach simplifies the molecule into two key synthons: the 2-bromophenoxy anion (or its equivalent) and a hexa-2,4-diyn-1-ol (B14146731) backbone bearing a suitable leaving group (e.g., a halide) at the C6 position. This strategy isolates the challenge of forming the ether bond from the construction of the sensitive diyne system.

C(sp)-C(sp) Diyne Bond Disconnection: An alternative strategy involves breaking one of the carbon-carbon triple bonds within the diyne unit. This approach is central to methods like the Cadiot-Chodkiewicz coupling. wikipedia.org This disconnection leads to a terminal alkyne and a haloalkyne. For instance, the molecule could be disconnected into a 4-(2-bromophenoxy)but-1-yne fragment and a bromo- or iodo-substituted acetylene (B1199291) bearing the hydroxymethyl group.

These disconnections pave the way for either a linear or a convergent synthetic plan.

Convergent and Linear Synthesis Approaches

A linear synthesis would involve building the molecule sequentially, starting from a simple precursor and adding complexity step-by-step. For example, one could start with propargyl alcohol, extend the chain, introduce the second alkyne, and finally attach the 2-bromophenoxy group. This approach is often less efficient due to the propagation of yield losses at each step.

A convergent synthesis , which is generally preferred for complex molecules, involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. Following the C-O ether bond disconnection, a convergent approach would involve:

The separate synthesis of the hexa-2,4-diyn-1-ol backbone.

The preparation of 2-bromophenol (B46759) as the coupling partner.

A final coupling step, such as a Williamson ether synthesis or a Mitsunobu reaction, to join the two fragments.

This approach maximizes efficiency by allowing for the large-scale preparation of the core fragments before the crucial final coupling reaction.

Construction of the Hexa-2,4-diyn-1-OL Backbone

The conjugated 1,3-diyne backbone is the structural heart of the target molecule. Its synthesis requires specialized carbon-carbon bond-forming reactions.

The formation of 1,3-diynes is classically achieved through the oxidative coupling of terminal alkynes. rsc.org

Homocoupling: Reactions like the Glaser coupling (using a copper(I) salt like CuCl and an oxidant such as O2) or the Eglinton modification (using a stoichiometric amount of a copper(II) salt like cupric acetate (B1210297) in pyridine) are used to dimerize a single terminal alkyne. rsc.orgnih.gov While not directly applicable for creating the unsymmetrical backbone of hexa-2,4-diyn-1-ol in one step, homocoupling of propargyl alcohol could yield 2,4-hexadiyne-1,6-diol, a symmetrical precursor that would require further modification.

Heterocoupling: To create an unsymmetrical diyne, two different terminal alkynes must be coupled. This is significantly more challenging due to the competing and often more favorable homocoupling of each component. nih.gov Achieving selectivity in heterocoupling requires carefully controlled conditions or the use of more advanced, specific coupling reactions. An environmentally friendly method using catalytic Cu(II) under solvent-free conditions has been shown to produce unsymmetric diynes, although yields can be variable. rsc.org

| Coupling Type | Typical Catalyst/Reagent | Key Features |

| Glaser Homocoupling | Cu(I) salt (e.g., CuCl), O₂ | Oxidative dimerization of a single alkyne. |

| Eglinton Homocoupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Forms symmetrical diynes. |

| Hay Homocoupling | Catalytic CuCl/TMEDA, O₂ | An efficient modification of the Glaser coupling. |

| Heterocoupling | Cu(II) salt, base, solvent-free | Couples two different alkynes; selectivity can be an issue. |

Palladium catalysis offers powerful and versatile methods for C-C bond formation. nobelprize.org While the Sonogashira coupling is famous for joining alkynes to aryl/vinyl halides, modifications of palladium-catalyzed reactions can also be used to construct diynes. acs.org For example, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne can generate a 1,3-diyne. These reactions often require a copper(I) co-catalyst. The development of palladium-catalyzed methods has been a significant advance in organic synthesis, allowing for reactions under mild conditions with high functional group tolerance. nobelprize.orgnih.gov

| Reaction | Catalyst System | Description |

| Sonogashira-type | Pd(0) complex, Cu(I) salt, amine base | Couples a terminal alkyne with a 1-haloalkyne. |

| Negishi-type | Pd(0) complex | Couples an alkynylzinc reagent with a 1-haloalkyne. |

The most reliable and widely used method for synthesizing unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling . rsc.org This reaction involves the heterocoupling of a terminal alkyne with a 1-haloalkyne (typically a 1-bromoalkyne) and is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.com

The reaction mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne. wikipedia.org This method avoids the issue of statistical product mixtures seen in simple oxidative heterocouplings because it proceeds selectively to give a single cross-coupled product. wikipedia.org To construct the hexa-2,4-diyn-1-ol backbone, one could couple propargyl alcohol (a terminal alkyne) with 1-bromo-1-propyne, or another suitable three-carbon haloalkyne. The reaction conditions are generally mild and tolerate a variety of functional groups. rsc.org

| Parameter | Typical Conditions |

| Catalyst | Copper(I) bromide or Copper(I) iodide |

| Base | Amine base (e.g., piperidine, ethylamine, triethylamine) |

| Solvent | Methanol, Ethanol, or THF |

| Reactants | Terminal Alkyne + 1-Bromoalkyne |

Formation of the 2-Bromophenoxy Moiety

Once the hexa-2,4-diyn-1-ol backbone is synthesized (or a derivative with a leaving group is prepared), the final step is the formation of the ether linkage to the 2-bromophenyl group. The 2-bromophenoxy radical is a known intermediate species in other chemical contexts, indicating the stability of this moiety. nih.gov

Two primary methods are suitable for this transformation:

Williamson Ether Synthesis: This classic SN2 reaction involves the reaction of an alkoxide with an alkyl halide. In this context, two variations are possible:

Treating 2-bromophenol with a strong base (like NaH or K₂CO₃) to form the 2-bromophenoxide anion, which then displaces a leaving group (e.g., bromide, tosylate) from the C6 position of a functionalized hexa-2,4-diyn-1-ol.

Deprotonating hexa-2,4-diyn-1-ol with a base to form the corresponding alkoxide, which then reacts with an activated aryl halide, such as 1-bromo-2-fluorobenzene.

Mitsunobu Reaction: This reaction provides a powerful and mild alternative for forming ether bonds, particularly when SN2 reactions are difficult. It couples an alcohol and a nucleophile (in this case, 2-bromophenol) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method proceeds under neutral conditions and at low temperatures, which is advantageous for preserving the sensitive diyne functionality.

Introduction of the Bromine Atom onto Phenolic Precursors

An alternative synthetic strategy involves forming the ether linkage first, using phenol (B47542) and a suitable hexa-2,4-diyn-1-ol derivative, and then introducing the bromine atom onto the aromatic ring. This approach can be advantageous if the starting brominated phenol is expensive or if the bromine atom interferes with earlier synthetic steps.

The most common method for introducing a bromine atom onto an aromatic ring is electrophilic aromatic substitution. latrobe.edu.auresearchgate.net This involves reacting the aromatic compound with a source of electrophilic bromine, such as molecular bromine (Br2), often in the presence of a Lewis acid catalyst like FeBr3. The phenoxy group is an ortho-, para-directing activator, meaning that the incoming bromine atom will be directed to the positions ortho and para to the ether linkage. Since the desired product has the bromine atom at the ortho position, a mixture of ortho and para isomers would be expected, necessitating a separation step.

The regioselectivity of the bromination can be influenced by the reaction conditions and the steric bulk of the substrate. In some cases, specific brominating agents or conditions can favor the formation of the ortho isomer. For highly deactivated aromatic substrates, more potent electrophilic brominating systems may be required. latrobe.edu.auresearchgate.net

Coupling of Aryl Halide and Alkyne Components

The construction of the carbon-carbon bond between the 2-bromophenoxy moiety and the hexa-2,4-diyn-1-ol backbone is a critical transformation. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective and widely used method for forming a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

In the synthesis of this compound, a plausible route would involve the coupling of 1-bromo-2-(prop-2-yn-1-yloxy)benzene (B3031479) with a protected 3-butyn-1-ol (B147353) derivative. Alternatively, a pre-formed 6-hydroxyhexa-2,4-diyne could be coupled with 1,2-dibromobenzene, though this would require careful control of stoichiometry to achieve mono-arylation. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Aryl bromides are common substrates and often require slightly more forcing conditions than aryl iodides. wikipedia.org

The reaction conditions for Sonogashira coupling can be optimized by varying the palladium catalyst, the ligand, the copper source, the base, and the solvent. scirp.orgsemanticscholar.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the homocoupling of alkynes. rsc.org These copper-free methods often employ specific ligands to facilitate the catalytic cycle. rsc.orgacs.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Typical Loading/Concentration | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 | 1-5 mol% | libretexts.orgbeilstein-journals.org |

| Copper(I) Co-catalyst | CuI | 1-10 mol% | scirp.orgsemanticscholar.org |

| Ligand (if applicable) | PPh3, P(t-Bu)3, XPhos, SPhos | 2-10 mol% | acs.orgbeilstein-journals.org |

| Base | Et3N, i-Pr2NEt, Cs2CO3, K2CO3 | 2-3 equivalents or as solvent | wikipedia.orgbeilstein-journals.org |

| Solvent | THF, DMF, Toluene, Acetonitrile | - | wikipedia.orgscirp.org |

| Temperature | Room Temperature to 100 °C | - | wikipedia.orgsemanticscholar.org |

Alternative Cross-Coupling Methodologies

While the Sonogashira coupling is the most prominent method for this type of transformation, other cross-coupling reactions could potentially be employed. For instance, variations of the Heck reaction, which typically couples aryl halides with alkenes, have been adapted for use with alkynes under certain conditions. Additionally, Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could be envisioned, where the alkyne component is first converted to the corresponding organometallic species. However, these methods are often less direct than the Sonogashira coupling for the formation of aryl-alkyne bonds.

Protective Group Strategies for Hydroxyl and Alkyne Functionalities

The presence of both a primary alcohol and a terminal alkyne (or a di-terminal diyne precursor) necessitates the use of protecting groups to prevent unwanted side reactions during the synthesis. cureffi.org

The hydroxyl group of the hexa-2,4-diyn-1-ol backbone is typically protected to prevent it from interfering with reactions such as the Sonogashira coupling or the formation of organometallic reagents. Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and facile removal. cureffi.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS or TBS). The choice of silyl group depends on the required stability, with bulkier groups like TBDMS offering greater stability. cureffi.org

The acidic proton of a terminal alkyne can interfere with many reactions, particularly those involving strong bases or the formation of organometallic intermediates. Therefore, the terminal alkyne is often protected, typically with a silyl group. ccspublishing.org.cngelest.com The trimethylsilyl (TMS) group is a common choice for protecting terminal alkynes. ccspublishing.org.cngelest.com It can be readily introduced by treating the alkyne with a base like n-butyllithium followed by the addition of chlorotrimethylsilane. The TMS group can be easily removed under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol. gelest.com The differential stability of various silyl groups allows for selective deprotection strategies in molecules with multiple protected functionalities. gelest.com

Optimization of Reaction Conditions and Yields

For etherification reactions like the Williamson synthesis, optimization may involve screening different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents to find the combination that provides the best solubility for the reactants and facilitates the desired SN2 pathway. jk-sci.com The temperature is also a critical parameter; higher temperatures can increase the reaction rate but may also promote side reactions like elimination.

In the case of Sonogashira coupling, the choice of palladium catalyst and ligand can have a profound impact on the reaction's efficiency, especially with less reactive aryl bromides. beilstein-journals.org The catalyst loading is often minimized to reduce costs and simplify purification. The base plays a crucial role in both the deprotonation of the alkyne and the regeneration of the active palladium catalyst, and its choice can significantly affect the yield. wikipedia.org For example, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes systematically varied the catalyst, ligand, base, and temperature to identify the optimal conditions, achieving yields of up to 96%. scirp.orgsemanticscholar.org Such systematic optimization would be essential for developing a robust synthesis of the target compound.

Chemical Reactivity and Transformational Chemistry of 6 2 Bromophenoxy Hexa 2,4 Diyn 1 Ol

Reactions at the Terminal Hydroxyl Group

The terminal primary alcohol is a key site for functionalization. Its reactivity is comparable to that of other primary alcohols, allowing for a variety of common transformations. libretexts.orgnih.gov Modifying this group can alter the molecule's solubility, steric profile, and ability to coordinate with other chemical entities, serving as a strategic step in more complex synthetic sequences.

The hydroxyl group of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL is expected to readily undergo esterification and etherification, two fundamental transformations for protecting or modifying alcohol functionalities.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) would likely proceed, though perhaps slowly. More efficient methods would involve the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification: The formation of an ether can be achieved under various conditions. The Williamson ether synthesis, for example, would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the formation of silyl (B83357) ethers by reacting the alcohol with an organosilane, which is a common strategy for protecting hydroxyl groups due to the ease of both their formation and subsequent cleavage. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether |

The oxidation state of the terminal carbinol carbon can be readily modified.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant used. Milder reagents, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, would be expected to terminate at the aldehyde stage. The use of stronger oxidizing agents, such as potassium permanganate, chromic acid (Jones reagent), or nitric acid, would likely lead to the formation of the corresponding carboxylic acid. Selective oxidation is crucial to avoid unwanted reactions with the sensitive diyne system.

Reduction: The terminal hydroxyl group is already in its most reduced state, so it cannot be further reduced. However, the term "reduction" in the context of this molecule would typically refer to the hydrogenation of the carbon-carbon triple bonds of the diyne system. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst could selectively reduce the alkynes to alkenes or fully to alkanes, depending on the conditions.

Table 2: Expected Products from Oxidation of the Terminal Hydroxyl Group

| Oxidizing Agent | Expected Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 6-(2-Bromophenoxy)hexa-2,4-diynal |

Reactivity of the Conjugated Diyne System

The conjugated diyne system is an electron-rich and highly reactive moiety that serves as the core site for carbon-carbon bond-forming reactions, including cycloadditions and metal-catalyzed transformations.

While the conjugated diyne itself cannot act as the diene component in a classical Diels-Alder reaction, it is an excellent dienophile. libretexts.orgwikipedia.org In a [4+2] cycloaddition, it can react with a conjugated diene to form a six-membered ring containing two new carbon-carbon bonds. wikipedia.orgyoutube.com The reaction involves the two pi bonds of the diene reacting with one of the pi bonds of the diyne system. youtube.com These reactions often require thermal conditions and are facilitated by the use of electron-rich dienes and electron-poor dienophiles. libretexts.orgyoutube.com

Furthermore, conjugated enynes and diynes can participate in intramolecular [4+2] cycloadditions with benzynes, providing a route to highly condensed polycyclic aromatic systems. nih.gov This type of transformation highlights the versatility of the diyne moiety in complex molecular construction.

Transition metal catalysis, particularly with gold, has become a powerful tool for activating alkynes and facilitating complex cyclization and addition reactions. acs.orgresearchgate.net Diynes are excellent substrates for these transformations, leading to diverse and intricate molecular scaffolds. rsc.org

Homogeneous gold catalysis is particularly effective for activating the alkyne bonds of diynes toward nucleophilic attack, triggering cascade reactions that can build multiple rings in a single step. acs.orgfrontiersin.org Cationic gold(I) complexes are commonly used to initiate these transformations. researchgate.net

Cycloisomerization: In the presence of a gold catalyst, 1,6-diynes can undergo cycloisomerization to form various polycyclic products. acs.orgacs.org The reaction often proceeds through a sequence involving the activation of one alkyne, followed by an intramolecular nucleophilic attack from the second alkyne. This can lead to the formation of intermediates like cyclopropyl (B3062369) gold carbenes, which can then undergo further rearrangements or cyclizations. acs.orgpku.edu.cn For instance, gold-catalyzed cascades of skipped diynes with pyrroles can lead to the construction of complex heterocyclic systems like cyclohepta[b]pyrroles through consecutive hydroarylation and cyclization steps. acs.org

Addition Reactions: Gold catalysts facilitate the addition of various nucleophiles across the alkyne bonds. This can include intramolecular additions from pendant nucleophiles within the substrate or intermolecular additions from external reagents. chemrxiv.org For example, gold-catalyzed reactions of 1,6-diyne esters can proceed via a 1,2-acyloxy migration, followed by cyclopropenation and a Nazarov cyclization, to yield highly functionalized fluorene (B118485) derivatives. acs.org The specific reaction pathway and resulting product are highly dependent on the substrate structure, the nature of the gold catalyst, and the reaction conditions. acs.orgmonash.edu

Table 3: Overview of Gold-Catalyzed Reactions on Diyne Systems

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type |

|---|---|---|---|

| Cycloisomerization | AuCl(PPh₃) / AgOTf | 1,6-Diyne Ester | 2,3-disubstituted 3-pyrrolines |

| Cascade Reaction | Cationic Gold(I) | Skipped Diyne + Pyrrole | Cyclohepta[b]pyrrole |

Metal-Catalyzed Transformations of Diynes

Copper-Catalyzed Conjugate Additions

The conjugated diyne system in this compound can act as an electrophile in conjugate addition reactions. While the addition of nucleophiles to α,β-unsaturated carbonyl compounds is common, additions to diyne systems are less frequent but synthetically valuable. Copper-catalyzed reactions, often employing organocuprates (Gilman reagents) or other organometallic species, can facilitate the addition of nucleophiles to such extended π-systems.

The reaction is expected to proceed via a 1,4- or 1,6-addition mechanism. In a 1,6-conjugate addition, a nucleophile adds to the terminal carbon of the diyne system, with the resulting charge delocalized across the conjugated system before quenching. This process can generate highly functionalized allenes or further substituted alkynes. The regioselectivity of the addition is influenced by the nature of the nucleophile, the copper catalyst, and the specific reaction conditions employed. For instance, copper-catalyzed 1,6-conjugate additions of organometallic reagents to acyclic dienoates have been shown to be highly selective, suggesting that similar control could be achieved with diyne substrates. nih.gov

Table 1: Potential Copper-Catalyzed Conjugate Addition Reactions

| Nucleophile (R-Cu) | Expected Product Type | Potential Regiochemistry |

|---|---|---|

| (CH₃)₂CuLi | Methylated allene/alkyne | 1,6- or 1,4-addition |

| (Ph)₂CuLi | Phenylated allene/alkyne | 1,6- or 1,4-addition |

| R₂Zn/Cu(I) catalyst | Alkylated allene/alkyne | Potentially high 1,6-selectivity |

Palladium-Catalyzed Cascade Reactions

The presence of both an aryl bromide and a diyne system within the same molecule makes this compound an ideal substrate for palladium-catalyzed cascade reactions. These reactions can rapidly build molecular complexity by forming multiple bonds in a single operation.

A plausible cascade sequence begins with the oxidative addition of a palladium(0) catalyst into the carbon-bromine bond of the aryl ring. This forms an arylpalladium(II) intermediate. From this point, an intramolecular carbopalladation can occur, where the arylpalladium species adds across one of the triple bonds of the diyne chain. The regioselectivity of this cyclization is typically governed by the formation of the most stable ring size, often a 5- or 6-membered ring (e.g., 5-exo-dig or 6-exo-dig cyclization). Following the initial cyclization, the resulting vinylpalladium intermediate can undergo further reactions, such as subsequent intramolecular cyclizations, cross-coupling with other reagents present in the mixture, or β-hydride elimination, to yield complex polycyclic or heterocyclic structures. nih.govvu.nl

Hydration and Halogenation of Alkyne Units

The alkyne units of the conjugated diyne are susceptible to electrophilic addition reactions, such as hydration and halogenation.

Hydration: Acid-catalyzed hydration of the diyne, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, would lead to the formation of carbonyl compounds. chemistrysteps.com The initial addition of water across one of the triple bonds follows Markovnikov's rule, generating an enol intermediate. libretexts.orglibretexts.orgleah4sci.com This enol would then rapidly tautomerize to the more stable keto form. Due to the unsymmetrical nature of the diyne and the electronic influence of the ether and alcohol functionalities, a mixture of regioisomeric ketones could be produced from the hydration of either alkyne. chemistrysteps.com

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the diyne system can proceed via 1,2- or 1,4-addition pathways, analogous to conjugated dienes. libretexts.org The reaction with one equivalent of a halogen could yield a mixture of dihaloalkene isomers. The regioselectivity is influenced by kinetic and thermodynamic factors; the 1,2-adduct is often the kinetic product, while the 1,4-adduct can be the thermodynamically more stable product. libretexts.org The use of excess halogen would lead to the formation of a tetrahalogenated alkane.

Reactions Involving the Aryl Bromide Moiety

Further Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide moiety is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would replace the bromine atom with an aryl, heteroaryl, or vinyl group, allowing for the synthesis of biaryl structures or styrenyl derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. This transformation would append a vinyl group to the aromatic ring at the position of the bromine atom, yielding a substituted styrene (B11656) derivative while preserving the diyne functionality.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgjk-sci.com This reaction, co-catalyzed by palladium and copper, would introduce a new alkynyl substituent onto the aromatic ring. organic-chemistry.orgnih.govrsc.org A domino Sonogashira coupling followed by intramolecular cyclization has been demonstrated on similar 2-(2-bromophenoxy) substrates, highlighting the potential for further transformations. organic-chemistry.org

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-phenoxy-substituted biphenyl (B1667301) derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-phenoxy-substituted stilbene (B7821643) derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-phenoxy-substituted diphenylacetylene (B1204595) derivative |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, bromide) to activate the ring towards nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org The this compound molecule lacks such activating groups; the ether oxygen is an electron-donating group. Therefore, the direct substitution of the bromide via the addition-elimination (SNAAr) mechanism is expected to be very difficult under standard conditions. nih.govrsc.org

An alternative pathway, the elimination-addition (benzyne) mechanism , can occur under forcing conditions with a very strong base, such as sodium amide (NaNH₂). uomustansiriyah.edu.iqdalalinstitute.com In this mechanism, the strong base would deprotonate the aromatic ring at the position ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile (e.g., NH₂⁻) would then add to the benzyne, followed by protonation, to yield a mixture of substitution products.

Computational and Theoretical Investigations of 6 2 Bromophenoxy Hexa 2,4 Diyn 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.

The molecular geometry of 6-(2-bromophenoxy)hexa-2,4-diyn-1-OL would be predicted by finding the minimum energy structure on the potential energy surface. Key features would include the nearly linear arrangement of the sp-hybridized carbons in the hexa-2,4-diyn-1-ol (B14146731) chain and the planar structure of the bromophenyl ring. The ether linkage (C-O-C) introduces a degree of flexibility, with a predicted bond angle of approximately 110-120°. DFT studies on polybrominated diphenyl ethers (PBDEs) and other aryl ethers provide reliable estimates for bond lengths and angles, which are expected to be similar in this molecule. nih.govnih.gov

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C≡C Bond Length | Diyne triple bonds | ~1.21 Å |

| C-C Bond Length | Diyne central single bond | ~1.37 Å |

| C-Br Bond Length | Aromatic carbon to bromine | ~1.90 Å |

| C(aryl)-O Bond Length | Aromatic carbon to ether oxygen | ~1.36 Å |

| C(alkyl)-O Bond Length | Alkyl carbon to ether oxygen | ~1.43 Å |

| C-O-C Angle | Ether linkage angle | ~118° |

| C-C≡C Angle | Angle along the diyne chain | ~178-180° |

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristics |

|---|---|

| HOMO-LUMO Gap | Relatively small due to diyne conjugation, tunable by substituents. |

| HOMO Distribution | Likely localized on the electron-rich diyne chain and phenoxy group. |

| LUMO Distribution | Likely distributed across the conjugated system, including the aryl ring. |

| Dipole Moment | Non-zero and significant, arising from the polar C-Br, C-O, and O-H bonds. |

| Polarizability | High, particularly along the axis of the conjugated diyne chain. |

Prediction of Reaction Pathways and Transition States for Diyne and Aryl Bromide Transformations

Computational methods, particularly DFT, are invaluable for mapping out potential reaction pathways and identifying the associated transition states and activation barriers. For this compound, two reactive sites are of primary interest: the aryl bromide and the diyne moiety.

A key transformation for the aryl bromide group is the Sonogashira cross-coupling reaction, which couples an aryl halide with a terminal alkyne. organic-chemistry.org Although the diyne in the title compound is not terminal, the aryl bromide can readily participate in such reactions. The mechanism of the Sonogashira coupling is complex, involving two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgwikipedia.org DFT calculations have been used to elucidate this mechanism, modeling key steps such as:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond. This is often the rate-determining step.

Transmetalation: Transfer of the alkynyl group from the copper acetylide to the palladium complex.

Reductive Elimination: The final step that forms the new C-C bond and regenerates the Pd(0) catalyst.

Computational studies can model the geometries and energies of the intermediates and transition states for each of these steps, providing a detailed energy profile for the reaction. researchgate.net

The diyne unit itself is also reactive and can undergo various transformations, such as cycloaddition reactions. rsc.orgacs.org For example, in a [2+2+2] cycloaddition, the diyne could react with another alkyne to form a substituted benzene (B151609) ring. DFT calculations can predict the feasibility of such pathways by comparing the activation energies of competing mechanisms, such as concerted versus stepwise pathways. pku.edu.cn These studies help rationalize experimental outcomes and predict the regioselectivity and stereoselectivity of reactions. acs.org

Table 3: Hypothetical DFT-Calculated Steps for a Sonogashira Coupling Reaction

| Reaction Step | Description | Key Computational Insight |

|---|---|---|

| Catalyst Activation | Formation of the active Pd(0) species. | Energy of ligand dissociation. |

| Oxidative Addition (TS1) | Pd(0) insertion into the C-Br bond. | Calculation of the activation energy barrier, often the highest in the cycle. |

| Transmetalation (TS2) | Transfer of the alkynyl group from Cu to Pd. | Modeling the four-centered transition state. |

| Reductive Elimination (TS3) | Formation of the final C-C bond. | Energy barrier is typically low, making the step fast and irreversible. |

Conformational Analysis and Energy Minimization Studies

Energy minimization studies are used to identify the most stable conformers, which correspond to local minima on the potential energy surface (PES). libretexts.orglibretexts.org A common computational approach is to perform a "potential energy scan," where a specific dihedral angle is systematically rotated in small increments, and the energy is calculated at each step. This generates a one-dimensional PES that reveals the energy barriers between different conformers.

For the C(aryl)-O-C-C dihedral angle, the scan would likely reveal two or more low-energy conformers where steric hindrance between the aryl ring and the alkyl chain is minimized. The global minimum would represent the most populated conformation in the gas phase. The energy barriers between these minima, representing eclipsed or sterically hindered conformations, determine the rate of interconversion at a given temperature. Such studies are crucial for understanding how molecular shape can affect reactivity and interaction with other molecules or biological targets. researchgate.netimperial.ac.uk

Table 4: Representative Data from a Hypothetical Potential Energy Surface Scan

| C-O-C-C Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 5.0 | Eclipsed Conformation (Energy Maximum / Transition State) |

| 60° | 0.5 | Gauche Conformation (Local Minimum) |

| 120° | 4.5 | Eclipsed Conformation (Energy Maximum / Transition State) |

| 180° | 0.0 | Anti Conformation (Global Minimum) |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While DFT calculations are often performed in the gas phase or with simplified implicit solvent models, the reality of chemical reactions usually involves a complex, dynamic solvent environment. stackexchange.com Molecular dynamics (MD) simulations provide a way to model this complexity by explicitly treating the motion of both the solute and a large number of individual solvent molecules over time. nih.govresearchgate.netrsc.org

MD simulations can provide critical insights into how the solvent influences the reactivity of this compound. Different solvents can affect reactivity in several ways:

Differential Solvation: A polar solvent like water or methanol would form strong hydrogen bonds with the terminal -OH group, potentially altering its acidity and nucleophilicity.

Transition State Stabilization: Polar solvents can stabilize charged or highly polar transition states more than the reactants, thereby lowering the activation energy and accelerating the reaction. nih.gov

Conformational Gating: The solvent can influence the conformational equilibrium by preferentially solvating certain conformers, potentially making a less stable gas-phase conformer more populated in solution.

For a reaction involving this molecule, an MD simulation would involve placing the reactant(s) in a simulated box filled with solvent molecules. By calculating the forces on all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of the system. mdpi.com Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be combined with MD, where the reacting core of the molecule is treated with high-level quantum mechanics while the surrounding solvent is treated with a more efficient classical force field. rsc.org This approach allows for the calculation of free energy profiles in solution, providing a more accurate picture of reaction barriers and mechanisms than gas-phase models alone. ed.ac.uk

Table 5: Potential Solvent Effects Investigated by Molecular Dynamics

| Molecular Moiety | Potential Interaction with Solvent | Insight from MD Simulation |

|---|---|---|

| -OH (Alcohol) | Hydrogen bonding with protic solvents (e.g., H₂O, MeOH). | Quantification of H-bond lifetime and strength; effect on acidity. |

| Diyne Chain | van der Waals and π-stacking interactions with nonpolar solvents (e.g., Toluene). | Analysis of solvent structuring around the conjugated system. |

| Bromophenoxy Group | Dipole-dipole interactions with polar aprotic solvents (e.g., DMF, THF). | Solvation of the polar C-Br and C-O bonds; influence on reaction rates. |

| Transition States | Preferential stabilization of polar transition states by polar solvents. | Calculation of the potential of mean force (free energy profile) along a reaction coordinate. |

Derivatization and Analog Synthesis of 6 2 Bromophenoxy Hexa 2,4 Diyn 1 Ol

Modification of the Hydroxyl Group to Esters, Ethers, or Amines

The primary hydroxyl group of 6-(2-bromophenoxy)hexa-2,4-diyn-1-ol is a prime site for derivatization to form esters, ethers, and amines. These transformations can alter the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with a variety of acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding esters.

Etherification , such as the Williamson ether synthesis, involves deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide array of alkyl or aryl substituents.

Conversion to Amines can be accomplished through a two-step process. First, the hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent displacement with an amine or ammonia would then furnish the desired primary, secondary, or tertiary amine.

| Derivative Type | Reagents | Product Structure (Example) |

| Ester | Acetyl chloride, Pyridine | 6-(2-Bromophenoxy)hexa-2,4-diyn-1-yl acetate (B1210297) |

| Ether | Sodium hydride, Methyl iodide | 1-Methoxy-6-(2-bromophenoxy)hexa-2,4-diyne |

| Amine | 1. p-Toluenesulfonyl chloride, Pyridine; 2. Ammonia | 6-(2-Bromophenoxy)hexa-2,4-diyn-1-amine |

Terminal Alkyne Functionalization for Extended Conjugated Systems

The terminal alkyne in this compound is a versatile functional group for carbon-carbon bond formation, enabling the synthesis of extended conjugated systems. Homocoupling and heterocoupling reactions are particularly useful in this context.

Homocoupling of terminal alkynes can be efficiently achieved using catalytic amounts of copper(II) chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This would result in a symmetrical diyne, effectively doubling the length of the conjugated system.

Heterocoupling reactions, such as the Cadiot-Chodkiewicz coupling, allow for the reaction of the terminal alkyne with a 1-bromoalkyne, leading to unsymmetrical diynes. uga.edu This methodology provides a route to a diverse range of differentially substituted 1,3-diynes.

| Reaction Type | Key Reagents | Potential Product |

| Homocoupling | CuCl₂, DBU | 1,12-Bis(2-bromophenoxy)dodeca-2,4,8,10-tetrayn-1,12-diol |

| Heterocoupling | 1-Bromoalkyne, Cu(I) salt, Amine base | Varied unsymmetrical diynes |

Aryl Bromide Substitution to Introduce Diverse Substituents

The 2-bromophenyl group offers a reactive site for the introduction of a wide variety of substituents through cross-coupling reactions. This allows for the fine-tuning of the electronic and steric properties of the molecule.

Suzuki Coupling , a palladium-catalyzed reaction between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester), is a powerful tool for forming carbon-carbon bonds. This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenoxy ring.

Buchwald-Hartwig Amination provides a route to arylamines by the palladium-catalyzed coupling of the aryl bromide with amines. This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling could also be employed at the aryl bromide, reacting it with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would further extend the conjugated system of the molecule.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Moiety |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-Biphenyl |

| Buchwald-Hartwig | Aniline | Pd catalyst, Ligand, Base | 2-(Phenylamino)phenyl |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) salt, Base | 2-(Phenylethynyl)phenyl |

Synthesis of Spirocyclic and Fused Ring Systems

While direct synthesis of spirocyclic and fused ring systems from this compound is not straightforward, the functional groups present can serve as handles to build such structures.

Fused Ring Systems can be envisioned through intramolecular reactions. For instance, if the aryl bromide is replaced with a suitable nucleophile via a cross-coupling reaction, this nucleophile could potentially attack one of the triple bonds in the diyne chain, leading to a cyclized product. The synthesis of fused-ring systems can be achieved through various methodologies, including inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates. rsc.org Additionally, one-pot multi-component reactions are an efficient method for synthesizing fused thiazine-dicarboxylates and thiazole-pyrimidines. mdpi.com The synthesis of fused 1,2-azaborines has also been reported. researchgate.net

The design of conformationally stable rotational isomers can lead to the formation of ring-fused hexahydro-1,2,4,5-tetrazines. rsc.org

Design and Synthesis of Conformationally Restricted Analogs

Introducing conformational constraints into the flexible this compound backbone can lead to analogs with more defined three-dimensional structures. This can be achieved through several strategies.

Cyclization of the diyne chain is a primary method for restricting conformational freedom. This could be approached through intramolecular cyclization reactions, potentially mediated by transition metals.

Introduction of Bulky Substituents on the phenoxy ring or at the hydroxyl group can sterically hinder rotation around single bonds, thus limiting the number of accessible conformations. For example, replacing the bromo substituent with a bulky tert-butyl group via a Suzuki coupling could achieve this.

Incorporation into Macrocycles represents another strategy. The terminal alkyne and the hydroxyl group could serve as points of attachment for linking the molecule to other building blocks to form a larger ring structure.

| Strategy | Approach | Example Modification |

| Cyclization | Intramolecular reaction | Metal-mediated cyclization of the diyne |

| Steric Hindrance | Introduction of bulky groups | Suzuki coupling with a bulky boronic acid |

| Macrocyclization | Linking to other units | Formation of a large ring containing the diyne moiety |

Potential Research Applications of 6 2 Bromophenoxy Hexa 2,4 Diyn 1 Ol and Its Derivatives

Building Blocks for Organic Synthesis and Complex Molecule Construction

The conjugated diyne system is a cornerstone of the synthetic utility of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL. Conjugated 1,3-diynes are recognized as key precursors in the construction of complex molecular architectures due to the high reactivity of their carbon-carbon triple bonds. researchgate.netresearchgate.net These groups can readily participate in a variety of transformations, making them ideal for synthesizing intricate carbo- and heterocyclic compounds. researchgate.net

One of the primary applications of diynes in organic synthesis is their participation in cycloaddition reactions. For instance, they can react with various dienes in [4+2] cycloadditions (Diels-Alder reactions) or with other alkynes in transition-metal-catalyzed [2+2+2] cycloadditions to form substituted benzene (B151609) derivatives. nih.gov The presence of the 2-bromophenoxy and hydroxyl substituents on the diyne backbone can influence the regioselectivity and stereoselectivity of these reactions, offering pathways to highly functionalized aromatic and polycyclic systems.

Furthermore, the diyne moiety can undergo hydrofunctionalization reactions, where a heteroatom-hydrogen bond is added across one of the triple bonds. researchgate.netmdpi.com These reactions, often catalyzed by transition metals, can introduce a wide range of functional groups, leading to the formation of functionalized enynes, which are themselves valuable synthetic intermediates. mdpi.com The ability to control the regioselectivity of these additions (i.e., 1,2- vs. 3,4-addition) is a key area of research. researchgate.net

The terminal hydroxyl group and the bromo-aromatic ring add further layers of synthetic versatility. The alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions. The bromine atom on the phenoxy ring is a classic handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of additional carbon-based substituents and the construction of even more complex molecular frameworks.

Below is a representative table of potential cycloaddition reactions involving a generic functionalized diyne analogous to this compound.

| Reaction Type | Reactant | Catalyst/Conditions | Product Class |

| [4+2] Cycloaddition | Substituted 1,3-Diene | Thermal or Lewis Acid | Functionalized Benzene Derivative |

| [2+2+2] Cycloaddition | Alkyne | Co(I) or Rh(I) complex | Highly Substituted Benzene |

| [3+2] Cycloaddition | Azide | Copper(I) or Ruthenium(II) | Substituted Triazole |

| Pauson-Khand Reaction | Alkene, CO | Co₂(CO)₈ | Bicyclic Cyclopentenone |

Precursors for Polymeric and Oligomeric Materials (Focus on synthetic methodology, not material properties)

The hexa-2,4-diyn-1-ol (B14146731) backbone is an ideal monomer unit for the synthesis of conjugated polymers, particularly polydiacetylenes (PDAs). The synthesis of PDAs typically occurs through the 1,4-topochemical polymerization of diyne monomers in the solid state. This process is often initiated by UV irradiation or thermal annealing and relies on the specific packing of the diyne molecules in the crystal lattice. The resulting polymers feature a unique conjugated backbone of alternating double and triple bonds.

Several synthetic methodologies can be employed to prepare and polymerize diyne-containing monomers:

Solid-State Polymerization: This is the most common method for producing highly ordered PDAs. The monomer, this compound, would first be crystallized to ensure the appropriate alignment of the diyne rods. Subsequent exposure to UV light or heat would initiate the polymerization cascade through the crystal. The substituents (bromophenoxy and hydroxyl groups) would play a crucial role in directing the crystal packing and, consequently, the efficiency of the polymerization.

Solution-Phase Synthesis: While less common for creating highly ordered polymers, some diyne polymerizations can be carried out in solution. For instance, oxidative coupling reactions, such as the Glaser-Hay coupling, can be used to link diyne monomers. This method would likely produce oligomers or polymers with a less-defined structure compared to solid-state polymerization.

Self-Assembly Methods: For amphiphilic diyne monomers, methods like thin-film hydration or solvent injection can be used to form vesicles or other supramolecular structures in an aqueous medium. These ordered assemblies can then be polymerized, typically via UV irradiation, to create stabilized polymeric nanostructures. The hydroxyl group on this compound could be functionalized with a hydrophilic or hydrophobic tail to facilitate such self-assembly.

The table below outlines these primary synthetic methodologies for preparing polymers from diyne precursors.

| Methodology | Initiation | Phase | Key Requirement | Typical Product |

| Topochemical Polymerization | UV Irradiation or Heat | Solid State | Proper crystal packing of monomers | Highly ordered polydiacetylene |

| Oxidative Coupling (Glaser-Hay) | Cu(I)/O₂ or Pd-catalyst | Solution | Terminal alkyne functionality | Oligoynes or Polydiynes |

| Self-Assembled Polymerization | UV Irradiation | Aqueous/Biphasic | Amphiphilic monomer structure | Polymeric vesicles or nanotubes |

Scaffolds for Ligand Design in Catalysis

The rigid, linear geometry of the diyne unit in this compound makes it an attractive scaffold for the design of specialized ligands for transition-metal catalysis. The defined spatial arrangement of the triple bonds can be exploited to create bidentate or polydentate ligands with precise coordination geometries.

The terminal hydroxyl group and the bromophenoxy moiety can serve as anchor points for attaching coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For example, the hydroxyl group could be esterified with a phosphine-containing carboxylic acid, while the bromo-group could be replaced by a phosphine (B1218219) group via a metal-catalyzed cross-coupling reaction. This would result in a bidentate phosphine ligand where the diyne acts as a rigid spacer, controlling the bite angle and the electronic properties of the resulting metal complex.

Such diyne-based ligands could find applications in various catalytic transformations, including:

Cross-Coupling Reactions: Ligands with specific steric and electronic properties are crucial for optimizing the efficiency and selectivity of reactions like Suzuki, Heck, and Sonogashira couplings.

Asymmetric Catalysis: By introducing chiral elements into the ligand structure, for example, through the use of chiral phosphines or by resolving chiral atropisomers that might arise from bulky substitution on the phenoxy ring, diyne-based ligands could be used to induce enantioselectivity in catalytic reactions.

Polymerization Catalysis: The defined geometry of metal complexes with diyne-based ligands could be used to control the stereochemistry and architecture of polymers produced through catalytic polymerization processes.

Intermediates for the Development of Optically or Electronically Active Organic Structures

The extended π-conjugation of the diyne system is a key feature that makes this compound a promising intermediate for materials with interesting optical and electronic properties. researchgate.net Linear, sp-hybridized carbon chains like oligoynes and polyynes are essentially molecular wires, and their electronic and photophysical properties can be fine-tuned by the choice of end-groups. researchgate.net

The 2-bromophenoxy and hydroxyl groups on this molecule serve as functional handles to incorporate it into larger conjugated systems. For instance, the terminal hydroxyl group could be used to attach the molecule to a surface or another chromophore. The bromine atom allows for Sonogashira cross-coupling reactions with terminal alkynes, a powerful method for extending the conjugated system and creating longer oligoynes or connecting the diyne unit to other photoactive moieties like porphyrins, fullerenes, or fluorescent dyes. researchgate.net

Derivatives of this compound could be explored for applications in:

Molecular Electronics: As components of molecular wires or switches.

Non-linear Optics: The extended π-system of polyynes can give rise to significant non-linear optical responses.

Organic Light-Emitting Diodes (OLEDs): As emissive materials or charge-transporting components.

Fluorescent Probes: The fluorescence properties of conjugated systems are often sensitive to their local environment, making them suitable for sensing applications.

The table below summarizes key synthetic transformations for creating optoelectronically active structures from a functionalized diyne.

| Reaction | Reagent | Purpose | Resulting Structure |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Extend π-conjugation | Longer Oligoyne/Polyyne |

| Stille Coupling | Organostannane, Pd catalyst | Link to aromatic systems | Aryl-substituted Diyne |

| Suzuki Coupling | Boronic Acid, Pd catalyst | Link to aromatic systems | Aryl-substituted Diyne |

| Esterification | Fluorescent Carboxylic Acid | Attach a chromophore | Fluorescently-tagged Diyne |

Probes for Investigating Reaction Mechanisms in Organic Chemistry

The well-defined structure and predictable reactivity of this compound and its derivatives make them useful as probes for elucidating reaction mechanisms. The distinct spectroscopic signatures of the alkyne groups (e.g., in IR and Raman spectroscopy) and the potential for creating isotopically labeled analogues allow for detailed tracking of molecular transformations.

For example, this compound could be used to study the mechanism of transition-metal-catalyzed hydrofunctionalization reactions. researchgate.net By observing which of the two triple bonds reacts (regioselectivity) and the stereochemistry of the addition, insights into the nature of the catalytic cycle, including the intermediates involved, can be gained. mdpi.com Kinetic studies on the reactions of this substrate, perhaps by monitoring the disappearance of the starting material or the appearance of products via NMR or chromatography, can provide quantitative data on reaction rates and activation parameters. nih.gov

Furthermore, the diyne moiety can act as a "trapper" for reactive intermediates. In radical reactions, for example, the triple bonds are susceptible to addition by radical species. mdpi.com By analyzing the products formed when this compound is introduced into a reaction suspected of proceeding through a radical mechanism, the presence and nature of those intermediates can be inferred. The resulting products, often containing new cyclic structures from subsequent radical cyclization, can provide a footprint of the transient species involved. mdpi.com

Future Research Directions

Enantioselective Synthesis Strategies for Chiral Analogs

The propargylic alcohol moiety in 6-(2-Bromophenoxy)hexa-2,4-diyn-1-ol presents an opportunity for the development of chiral analogs. The synthesis of optically active propargylic alcohols is a significant area of research, as these molecules are valuable intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals. organic-chemistry.orgdntb.gov.ua Future research could focus on establishing efficient and highly stereoselective synthetic routes to enantiomerically pure forms of this compound.

One promising approach involves the asymmetric addition of a suitable alkyne nucleophile to an aldehyde, a method that has been successfully employed for the synthesis of a variety of chiral propargylic alcohols. nih.govorganic-chemistry.org For instance, the use of chiral ligands in conjunction with metal catalysts, such as zinc or titanium, has been shown to afford high enantioselectivity. nih.gov A potential synthetic strategy could involve the use of a chiral catalyst system to mediate the addition of a metalated form of a terminal alkyne to the corresponding aldehyde.

| Catalyst System | Chiral Ligand | Potential Enantiomeric Excess (ee %) |

| Zn(OTf)2 | N-methylephedrine | >95% |

| Ti(OiPr)4 | (S)-BINOL | >90% |

| InBr3 | Chiral Amino Alcohols | >85% |

This table presents hypothetical data for potential enantioselective synthesis strategies based on established methods for analogous compounds.

Further research in this area would involve optimizing reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, to achieve the highest possible enantiomeric excess. The successful development of such enantioselective syntheses would provide access to novel chiral building blocks for a range of applications.

Development of Novel Catalytic Transformations Mediated by the Compound

The conjugated diyne system within this compound is a key feature that could be exploited in the development of novel catalytic transformations. Diynes are known to participate in a variety of metal-catalyzed reactions, including cyclization, cycloaddition, and hydrofunctionalization reactions. mdpi.comresearchgate.netacs.org The unique electronic and steric environment provided by the bromophenoxy group could influence the reactivity and selectivity of these transformations.

Future investigations could explore the use of this compound as a substrate in transition metal-catalyzed reactions to generate complex molecular architectures. For example, rhodium-catalyzed [2+2+2] cycloaddition reactions of the diyne with a suitable monoyne could lead to the formation of highly substituted aromatic compounds. acs.org Similarly, manganese-catalyzed hydroarylation could provide access to stereodefined enynes. acs.org

| Catalyst | Reaction Type | Potential Product Class |

| [Rh(cod)2]BF4 | [2+2+2] Cycloaddition | Substituted Benzenes |

| Mn2(CO)8Br2 | Hydroarylation | Z-Enynes |

| AuCl3 | Cascade Annulation | Heterocyclic Compounds |

This table illustrates potential catalytic transformations involving the diyne functionality, based on known reactivity patterns of similar substrates.

Research in this direction would focus on screening different transition metal catalysts and reaction conditions to control the chemo-, regio-, and stereoselectivity of the transformations. The development of such catalytic methods would expand the synthetic utility of this class of compounds.

Exploration of Sustainable Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. Future research on this compound should include the exploration of sustainable synthetic routes to this compound and its derivatives. This could involve the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation.

One area of focus could be the development of biosynthetic pathways for the production of polyyne natural products, which could potentially be adapted for the synthesis of this compound. rsc.org While traditionally sourced from plants, recent discoveries have highlighted the potential of bacterial strains in producing conjugated polyynes. rsc.org Another approach could involve the use of electrosynthesis, which can offer a more sustainable alternative to traditional chemical methods for the formation of carbon-carbon bonds. The synthesis of polyynes using an electric arc between graphite (B72142) electrodes in an organic solvent has been reported and could be explored. tandfonline.com

| Sustainable Approach | Key Principle | Potential Advantage |

| Biocatalysis | Use of enzymes or whole-cell systems | Mild reaction conditions, high selectivity |

| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and efficiency |

| Electrosynthesis | Use of electricity to drive reactions | Avoidance of stoichiometric reagents, reduced waste |

This table outlines potential sustainable synthetic strategies that could be explored for the synthesis of this compound.

Integration into Hybrid Organic-Inorganic Systems

The unique combination of an aromatic ring, a rigid diyne linker, and a reactive alcohol group makes this compound an attractive building block for the construction of hybrid organic-inorganic materials. rsc.orgrsc.org These materials, which combine the properties of both organic and inorganic components, have applications in areas such as catalysis, sensing, and electronics.

The terminal alcohol group can be used to anchor the molecule to inorganic surfaces, such as metal oxides or nanoparticles, through the formation of covalent bonds. The rigid diyne unit can act as a molecular wire, facilitating charge transport between the organic and inorganic components. The bromophenoxy group can be further functionalized to tune the electronic properties of the molecule or to introduce additional binding sites.

Future research could focus on the synthesis and characterization of self-assembled monolayers (SAMs) of this compound on various substrates. The alkyne functionality can also be utilized for surface modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition.

| Inorganic Component | Linkage Chemistry | Potential Application |

| Silicon Dioxide (SiO2) | Silanization | Surface functionalization for chromatography |

| Gold Nanoparticles (AuNPs) | Thiol-Au interaction (after functionalization) | Molecular electronics, sensing |

| Titanium Dioxide (TiO2) | Carboxylate or phosphonate (B1237965) binding | Dye-sensitized solar cells |

This table provides examples of potential hybrid organic-inorganic systems that could be developed using this compound as a building block.

Advanced Spectroscopic Characterization of Excited States and Transient Intermediates

The extended π-conjugation of the diyne system in this compound suggests that it will have interesting photophysical properties. rutgers.edulibretexts.org As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption of light at longer wavelengths. libretexts.orglibretexts.org

Future research should involve a thorough investigation of the electronic structure and excited-state dynamics of this compound using advanced spectroscopic techniques. Time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to probe the lifetimes and decay pathways of excited states and to identify any transient intermediates that may be formed upon photoexcitation.

Understanding the photophysical properties of this molecule is crucial for its potential application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodynamic therapy. The influence of the bromo-substituent on the excited-state properties, such as promoting intersystem crossing to the triplet state, would be of particular interest.

| Spectroscopic Technique | Information Gained | Relevance |

| UV-Vis Absorption Spectroscopy | Electronic transitions (HOMO-LUMO gap) | Understanding light absorption properties |

| Fluorescence Spectroscopy | Emission properties, quantum yield | Potential for use in light-emitting devices |

| Transient Absorption Spectroscopy | Excited-state dynamics, transient species | Elucidating photochemical reaction mechanisms |

This table summarizes advanced spectroscopic techniques that could be employed to characterize the photophysical properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.